molecular formula C18H24N6O B1679662 培沙克丰 CAS No. 459856-18-9

培沙克丰

货号 B1679662
CAS 编号: 459856-18-9
分子量: 340.4 g/mol
InChI 键: LBWQSAZEYIZZCE-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pexacerfont is a drug developed by Bristol-Myers Squibb which acts as a CRF1 antagonist . It has been investigated for the treatment of Alcoholism, Anxiety Disorder, Alcohol Dependence, and Alcohol-Related Disorders .


Molecular Structure Analysis

Pexacerfont has a molecular formula of C18H24N6O and an average molecular weight of 340.431 . It belongs to the class of organic compounds known as pyrazolylpyridines, which are compounds containing a pyrazolylpyridine skeleton, consisting of a pyrazole linked (not fused) to a pyridine by a bond .


Physical And Chemical Properties Analysis

Pexacerfont is a solid compound . It has a solubility of 50 mg/mL in DMSO when ultrasonicated .

科学研究应用

Specific Scientific Field

This application falls under the field of Neuroendocrinology .

Summary of the Application

Pexacerfont is used in studies investigating the role of Corticotropin-Releasing Hormone (CRH) in regulating the hypothalamic–pituitary–adrenal axis . The availability of specific CRH agonists and antagonists like Pexacerfont has provided evidence that CRH plays a role in the regulation of several biological systems .

Methods of Application or Experimental Procedures

The methods involve the characterization of CRH receptors and the use of specific CRH agonists and antagonists. Advanced immunocytochemical staining techniques are also used .

Results or Outcomes

The results have expanded the understanding of the coding of stress-related processes. It was found that CRH plays a role in the regulation of several biological systems .

Application in Alcohol Use Disorder Studies

Specific Scientific Field

This application falls under the field of Psychiatry , specifically the study of Alcohol Use Disorder (AUD) .

Summary of the Application

Pexacerfont, a selective, orally available, and brain-penetrant CRF1 receptor antagonist, is used in studies investigating its effects on individuals with AUD and high anxiety levels .

Methods of Application or Experimental Procedures

As part of a double-blind, placebo-controlled clinical study with Pexacerfont, the effect of Pexacerfont on the neural response to a social stress task adapted to fMRI was examined .

Results or Outcomes

The study found that Pexacerfont had no effect on the neural response to self-observation under stress .

Application in Neuroendocrine Studies

Specific Scientific Field

This application falls under the field of Neuroendocrinology .

Summary of the Application

Pexacerfont is used in studies investigating the role of Corticotropin-Releasing Hormone (CRH) in regulating the hypothalamic–pituitary–adrenal axis . The availability of specific CRH agonists and antagonists like Pexacerfont has provided evidence that CRH plays a role in the regulation of several biological systems .

Methods of Application or Experimental Procedures

The methods involve the characterization of CRH receptors and the use of specific CRH agonists and antagonists. Advanced immunocytochemical staining techniques are also used .

Results or Outcomes

The results have expanded the understanding of the coding of stress-related processes. It was found that CRH plays a role in the regulation of several biological systems .

Application in Alcohol Use Disorder Studies

Specific Scientific Field

This application falls under the field of Psychiatry , specifically the study of Alcohol Use Disorder (AUD) .

Summary of the Application

Pexacerfont, a selective, orally available, and brain-penetrant CRF1 receptor antagonist, is used in studies investigating its effects on individuals with AUD and high anxiety levels .

Methods of Application or Experimental Procedures

As part of a double-blind, placebo-controlled clinical study with Pexacerfont, the effect of Pexacerfont on the neural response to a social stress task adapted to fMRI was examined .

Results or Outcomes

The study found that Pexacerfont had no effect on the neural response to self-observation under stress .

Application in Neuroendocrine Studies

Specific Scientific Field

This application falls under the field of Neuroendocrinology .

Summary of the Application

Pexacerfont is used in studies investigating the role of Corticotropin-Releasing Hormone (CRH) in regulating the hypothalamic–pituitary–adrenal axis . The availability of specific CRH agonists and antagonists like Pexacerfont has provided evidence that CRH plays a role in the regulation of several biological systems .

Methods of Application or Experimental Procedures

The methods involve the characterization of CRH receptors and the use of specific CRH agonists and antagonists. Advanced immunocytochemical staining techniques are also used .

Results or Outcomes

The results have expanded the understanding of the coding of stress-related processes. It was found that CRH plays a role in the regulation of several biological systems .

Application in Alcohol Use Disorder Studies

Specific Scientific Field

This application falls under the field of Psychiatry , specifically the study of Alcohol Use Disorder (AUD) .

Summary of the Application

Pexacerfont, a selective, orally available, and brain-penetrant CRF1 receptor antagonist, is used in studies investigating its effects on individuals with AUD and high anxiety levels .

Methods of Application or Experimental Procedures

As part of a double-blind, placebo-controlled clinical study with Pexacerfont, the effect of Pexacerfont on the neural response to a social stress task adapted to fMRI was examined .

Results or Outcomes

The study found that Pexacerfont had no effect on the neural response to self-observation under stress .

属性

IUPAC Name

N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWQSAZEYIZZCE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196675
Record name Pexacerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pexacerfont

CAS RN

459856-18-9
Record name Pexacerfont
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459856-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pexacerfont [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459856189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexacerfont
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12572
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pexacerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEXACERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1VBG4ZUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pexacerfont
Reactant of Route 2
Reactant of Route 2
Pexacerfont
Reactant of Route 3
Reactant of Route 3
Pexacerfont
Reactant of Route 4
Pexacerfont
Reactant of Route 5
Reactant of Route 5
Pexacerfont
Reactant of Route 6
Reactant of Route 6
Pexacerfont

Citations

For This Compound
409
Citations
LE Kwako, PA Spagnolo, ML Schwandt… - …, 2015 - nature.com
… received open-label pexacerfont following the same dosing … Pexacerfont treatment had no effect on alcohol craving, emotional responses, or anxiety. There was no effect of pexacerfont …
Number of citations: 150 www.nature.com
DH Epstein, AP Kennedy, M Furnari, M Heilig… - …, 2016 - Springer
… pexacerfont against eating after a laboratory stressor (r effect … Similarly, nightly YFAS ratings were lower with pexacerfont … of pill ingestion, despite pexacerfont’s slow pharmacokinetics. …
Number of citations: 25 link.springer.com
MJ Morabbi, E Razaghi… - International Clinical …, 2018 - ingentaconnect.com
We assessed the efficacy of pexacerfont, a CRF1 antagonist, … 18–55 years, received either pexacerfont or placebo (300, 200, … Our findings favor pexacerfont as a potential treatment for …
Number of citations: 21 www.ingentaconnect.com
MR White, MJ Graziano… - International Journal of …, 2019 - journals.sagepub.com
… pexacerfont has an acceptable safety profile to support further clinical testing. … pexacerfont are described in 2 published reports 42,43 and are briefly summarized as follows. Pexacerfont …
Number of citations: 4 journals.sagepub.com
V Coric, HH Feldman, DA Oren, A Shekhar… - Depression and …, 2010 - Wiley Online Library
… pexacerfont treatment in Phase 1 and 2 trials before the start of this study. Pexacerfont was … In humans, the half-life of pexacerfont is approximately 4 weeks. Pharmacokinetic modeling …
Number of citations: 190 onlinelibrary.wiley.com
MR Lee, D Rio, L Kwako, DT George, M Heilig… - …, 2023 - nature.com
… We examined whether there was an effect of pexacerfont on … , pexacerfont, dampens CRF-induced upregulation in the extended amygdala in AUD, we investigated whether pexacerfont …
Number of citations: 2 www.nature.com
K Augustine-Rauch, JJ Liaw, M Graziano - Toxicology and Applied …, 2021 - Elsevier
… At this dose, fetuses of pexacerfont-treated dams presented findings associated with … period of pexacerfont). T4 supplementation produced a near euthyroid state in pexacerfont-treated …
Number of citations: 3 www.sciencedirect.com
S Sweetser, M Camilleri… - American Journal …, 2009 - journals.physiology.org
… Preclinical studies showed that pexacerfont reduces colonic motility (measured as fecal pellet output with plasma concentrations of pexacerfont of ∼500 nM at the lowest effective dose) …
Number of citations: 134 journals.physiology.org
SJL Nord, DD Burton, L Castenada, R Croop, G Tong… - 2009 - journals.physiology.org
… Preclinical studies showed that pexacerfont reduces colonic motility (measured as fecal pellet output with plasma concentrations of pexacerfont of approximately 500 nM at the lowest …
Number of citations: 0 journals.physiology.org
EP Zorrilla, M Heilig, H de Wit, Y Shaham - Drug and alcohol dependence, 2013 - Elsevier
… We also update the clinical trial status of CRF 1 receptor antagonists, including pexacerfont (… CONCLUSIONS: Ongoing clinical trials with pexacerfont and verucerfont in moderately to …
Number of citations: 114 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。